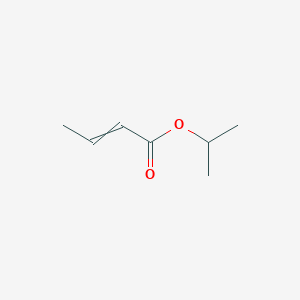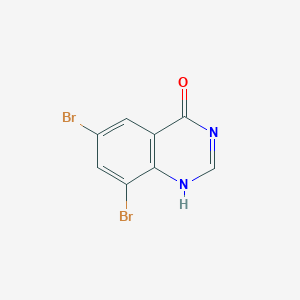![molecular formula C24H40O2 B102686 [(m-Pentadecylphenoxy)methyl]oxirane CAS No. 16611-96-4](/img/structure/B102686.png)
[(m-Pentadecylphenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(m-Pentadecylphenoxy)methyl]oxirane, also known as PPME, is a chemical compound that has been widely used in scientific research due to its unique properties. PPME is a cyclic ether that contains an epoxide group and a long-chain alkyl group. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mécanisme D'action
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to disrupt cell membranes and alter their permeability. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has also been shown to have neuroprotective effects and to enhance the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
[(m-Pentadecylphenoxy)methyl]oxirane has several advantages for use in lab experiments, including its ability to penetrate cell membranes and target specific cells. However, its long-chain alkyl group can also make it difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on [(m-Pentadecylphenoxy)methyl]oxirane, including its use as a drug delivery system for targeted cancer therapy, its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use as a coating material for biomedical implants. Further research is also needed to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
[(m-Pentadecylphenoxy)methyl]oxirane can be synthesized using different methods, including the reaction between m-pentadecylphenol and epichlorohydrin in the presence of a catalyst. The resulting product is then treated with an alkali to form [(m-Pentadecylphenoxy)methyl]oxirane. Other methods include the reaction between m-pentadecylphenol and oxirane in the presence of a catalyst or the reaction between m-pentadecylphenol and ethylene oxide.
Applications De Recherche Scientifique
[(m-Pentadecylphenoxy)methyl]oxirane has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a coating material for nanoparticles, and as a stabilizer for colloidal systems. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
Propriétés
Numéro CAS |
16611-96-4 |
|---|---|
Nom du produit |
[(m-Pentadecylphenoxy)methyl]oxirane |
Formule moléculaire |
C24H40O2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
2-[(3-pentadecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h15,17-19,24H,2-14,16,20-21H2,1H3 |
Clé InChI |
FLMRHAZRTLGUHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Autres numéros CAS |
16611-96-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



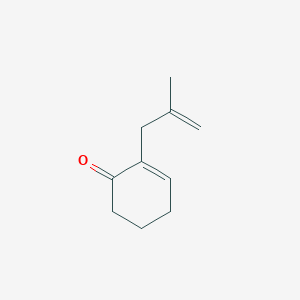
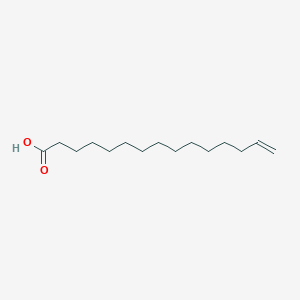
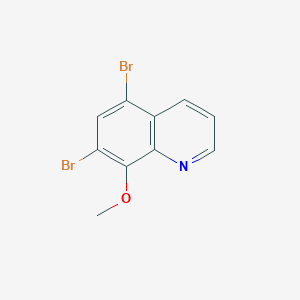
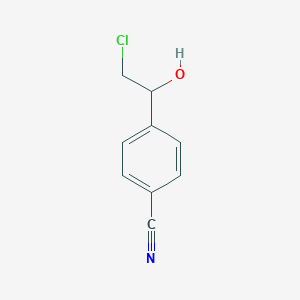
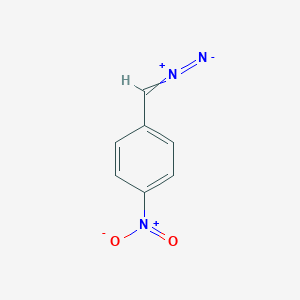
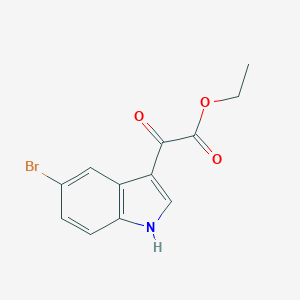
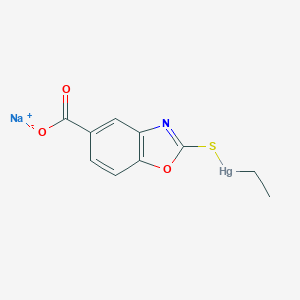
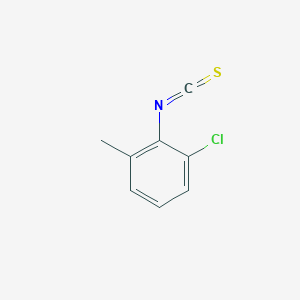
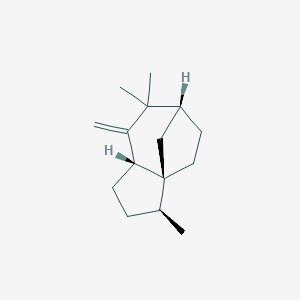
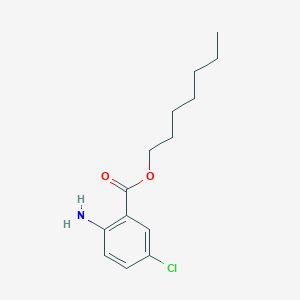
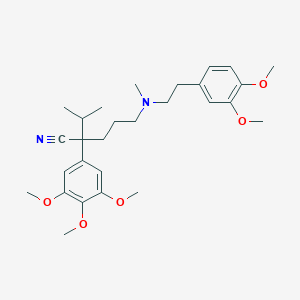
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
